molecular formula C19H23N3O2S B11335637 N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide

N-(4-butylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B11335637
M. Wt: 357.5 g/mol
InChI Key: XZNOFLPWKWODFC-UHFFFAOYSA-N
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Description

N-(4-BUTYLPHENYL)-2-({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a butylphenyl group with a cyclopenta[d]pyrimidinyl moiety, linked via a sulfanylacetamide bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BUTYLPHENYL)-2-({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopenta[d]pyrimidinyl core, followed by the introduction of the butylphenyl group and the sulfanylacetamide linkage. Key reagents and conditions may include:

    Cyclopenta[d]pyrimidinyl Core Formation: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Butylphenyl Group Introduction: This can be achieved through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

    Sulfanylacetamide Linkage Formation: This step typically involves the reaction of a thiol with an acyl chloride or anhydride to form the sulfanylacetamide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-BUTYLPHENYL)-2-({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the cyclopenta[d]pyrimidinyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(4-BUTYLPHENYL)-2-({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE has been explored for various scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biology: Study of its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(4-BUTYLPHENYL)-2-({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BUTYLPHENYL)-2-({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE: shares structural similarities with other compounds containing the cyclopenta[d]pyrimidinyl moiety or the butylphenyl group.

Uniqueness

  • The unique combination of the butylphenyl group and the cyclopenta[d]pyrimidinyl moiety linked via a sulfanylacetamide bridge distinguishes this compound from others. This unique structure may confer specific biological activities or chemical properties that are not observed in similar compounds.

Properties

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5 g/mol

IUPAC Name

N-(4-butylphenyl)-2-[(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H23N3O2S/c1-2-3-5-13-8-10-14(11-9-13)20-17(23)12-25-19-21-16-7-4-6-15(16)18(24)22-19/h8-11H,2-7,12H2,1H3,(H,20,23)(H,21,22,24)

InChI Key

XZNOFLPWKWODFC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CCC3)C(=O)N2

Origin of Product

United States

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